Benzyl 2-chlorobenzoate
Description
Benzyl 2-chlorobenzoate is an ester derived from benzyl alcohol and 2-chlorobenzoic acid. Its structure features a chlorine substituent at the ortho position of the aromatic ring, paired with a benzyl ester group. The compound’s chlorine substituent and ester group influence its chemical reactivity, biodegradability, and interactions in biological systems, as discussed below.
Properties
CAS No. |
7579-40-0 |
|---|---|
Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
benzyl 2-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
IJIVXOPMPSQRSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2Cl |
Other CAS No. |
7579-40-0 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Benzyl 2-chlorobenzoate undergoes hydrolysis under acidic or basic conditions to yield 2-chlorobenzoic acid and benzyl alcohol.
Acid-Catalyzed Hydrolysis
-
Conditions : Concentrated HCl in water at 100–110°C for 6–8 hours.
-
Yield : ~98% 2-chlorobenzoic acid with high purity (HPLC: 99.79%) .
-
Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.
Base-Promoted Hydrolysis
-
Conditions : Aqueous NaOH or KOH under reflux.
-
Product : Sodium/potassium 2-chlorobenzoate and benzyl alcohol.
-
Thermodynamics : Hydrolysis of analogous chlorinated esters (e.g., 2-chlorobenzoyl chloride) releases −39.8 kJ/mol enthalpy .
Benzylic Position Reactivity
The benzylic C–H bond in the benzyl group exhibits enhanced reactivity due to stabilization of the resulting radical or cation by the adjacent aromatic ring .
Oxidation
-
Reagents : KMnO₄ (aqueous, acidic) or CrO₃/3,5-dimethylpyrazole.
-
Products :
Halogenation (Wohl-Ziegler Reaction)
-
Conditions : N-Bromosuccinimide (NBS) in CCl₄ under light.
-
Product : Bromination at the benzylic position, forming 2-chlorobenzoate-substituted bromoalkanes .
Aromatic Chloro Substituent Reactivity
The 2-chloro group on the benzoate ring can participate in nucleophilic substitution, though steric hindrance limits reactivity.
Nucleophilic Aromatic Substitution
-
Conditions : High-temperature treatment with amines or thiols.
-
Example : Displacement of chlorine by methoxy groups in the presence of Cu catalysts, though yields are moderate due to steric effects .
Microbial Degradation
While not directly studied for this compound, structurally related chlorobenzoates are metabolized by sewage microbiota:
-
Pathway : Oxidative cleavage of the aromatic ring via dioxygenases.
-
Rate : Degradation depends on substitution pattern; 3,4-dichlorobenzoate degrades faster than 2,4-dichlorobenzoate .
Mechanistic Insights
-
Hydrolysis : Follows a tetrahedral intermediate mechanism, with acid catalysis enhancing electrophilicity .
-
Benzylic Reactivity : Radical stabilization lowers bond dissociation energy (benzyl C–H: 377 kJ/mol vs. methyl C–H: 439 kJ/mol) .
-
Microbial Pathways : Involve dechlorination enzymes and ring-hydroxylating dioxygenases .
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzoate Esters
Chlorobenzoate Isomers: Positional Impact on Biodegradation
The position of the chlorine substituent (ortho vs. meta) significantly influences environmental persistence and microbial utilization:
- 2-Chlorobenzoate (2-CB): Not utilized by Desulfomonile palmitatoxidans, unlike 3-chlorobenzoate (3-CB) . Requires specific dioxygenases (e.g., 2-chlorobenzoate dioxygenase) for degradation, which are less abundant in certain microbial communities .
- 3-Chlorobenzoate (3-CB) :
Table 2: Biodegradation of Chlorobenzoate Isomers
| Compound | Substituent Position | Microbial Utilization | Degradation Pathway |
|---|---|---|---|
| 2-Chlorobenzoate | ortho | Limited | 2CB dioxygenase-dependent |
| 3-Chlorobenzoate | meta | High | Common meta-cleavage pathways |
Degradation Pathways and Environmental Fate
This compound’s benzyl group may hinder biodegradation compared to smaller esters (e.g., methyl):
- Microbial Communities :
- Persistence :
- The benzyl ester’s hydrophobicity may reduce aqueous solubility, prolonging environmental retention compared to methyl esters.
Q & A
Basic: What are the common synthetic routes for preparing benzyl 2-chlorobenzoate in laboratory settings?
Answer:
this compound is typically synthesized via a condensation reaction between 2-chlorobenzoyl chloride and benzyl alcohol. A nano basic catalyst, such as SBA-Pr-NH2 (prepared by functionalizing SBA-15 with 3-aminopropyltrimethoxysilane), can enhance reaction efficiency under mild conditions . Purification is commonly achieved using column chromatography with silica gel or recrystallization from ethanol/hexane. Reaction progress should be monitored via thin-layer chromatography (TLC) to ensure completion.
Basic: What safety precautions are essential when handling this compound?
Answer:
Due to its potential irritancy and exothermic reactivity:
- Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), chemical safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors or aerosols .
- Storage: Store in a cool, dry place away from oxidizing agents. Ensure containers are tightly sealed to prevent moisture ingress.
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of hazardous waste according to institutional protocols .
Basic: How can researchers purify this compound after synthesis?
Answer:
Common purification methods include:
- Recrystallization: Dissolve the crude product in a minimal volume of warm ethanol, then cool to induce crystallization.
- Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1 ratio) to separate impurities.
- Distillation: For large-scale purification, vacuum distillation at reduced pressure (bp ~220–230°C) is effective .
Advanced: What challenges arise in scaling up this compound synthesis, and how can they be mitigated?
Answer:
Key challenges include:
- Exothermic Reactions: Rapid addition of 2-chlorobenzoyl chloride can cause overheating. Use controlled dropwise addition with cooling (0–5°C) and an ice bath.
- Byproduct Formation: Impurities like unreacted benzyl alcohol or hydrolyzed products may form. Optimize stoichiometry (1:1.1 molar ratio of benzyl alcohol to acyl chloride) and employ scavengers (e.g., molecular sieves) to absorb water .
- Catalyst Recovery: For heterogeneous catalysts (e.g., SBA-Pr-NH2), implement centrifugation or filtration to reuse the catalyst, reducing costs .
Advanced: How do conflicting spectral data (e.g., NMR shifts) for this compound arise, and how should they be resolved?
Answer:
Discrepancies in NMR data may stem from:
- Solvent Effects: Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can shift peaks. Always report solvent conditions.
- Impurity Peaks: Trace solvents or unreacted starting materials may overlap. Use high-resolution NMR (≥400 MHz) and compare with reference spectra from NIST Chemistry WebBook .
- Dynamic Processes: Rotameric equilibria in the ester group can broaden signals. Acquire spectra at variable temperatures (e.g., 25°C and 50°C) to resolve splitting .
Advanced: What strategies optimize this compound’s stability in long-term storage?
Answer:
- Inert Atmosphere: Store under argon or nitrogen to prevent oxidation.
- Temperature Control: Keep at –20°C in amber glass vials to limit photodegradation.
- Stabilizers: Add radical inhibitors (e.g., BHT at 0.1% w/w) to suppress autoxidation.
- Quality Monitoring: Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to track degradation .
Advanced: How is this compound used in synthesizing advanced materials like silsesquioxane frameworks?
Answer:
this compound serves as a propargyl ester precursor in click chemistry. For example:
Azide Functionalization: React azide-modified polyhedral oligomeric silsesquioxane (POSS-N₃) with prop-2-ynyl 2-chlorobenzoate (synthesized from 2-chlorobenzoyl chloride and propargyl alcohol).
Click Reaction: Catalyze the Huisgen cycloaddition using Cu(I) to form triazole-linked POSS-(Cl)₈ frameworks.
Characterization: Confirm structure via FTIR (C=O stretch at ~1720 cm⁻¹) and MALDI-TOF mass spectrometry .
Advanced: How can researchers analyze contradictory yield data across different synthetic protocols?
Answer:
- Source Identification: Compare reaction conditions (catalyst type, solvent polarity, temperature). For instance, SBA-Pr-NH2 may yield >85% vs. homogeneous catalysts (e.g., DMAP) at 70% .
- Statistical Analysis: Use Design of Experiments (DoE) to isolate variables (e.g., ANOVA for temperature vs. catalyst loading).
- Reproducibility Tests: Repeat experiments with strict control of moisture and oxygen levels, which often affect esterification efficiency .
Advanced: What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Answer:
- 2D NMR (HSQC, HMBC): Correlate protons and carbons to confirm ester linkage and aromatic substitution patterns.
- X-ray Crystallography: Resolve crystal packing effects and confirm bond angles/geometry.
- High-Resolution Mass Spectrometry (HRMS): Differentiate isotopic patterns (e.g., Cl⁻ vs. Br⁻ adducts) .
Advanced: What role does this compound play in kinetic studies of ester hydrolysis?
Answer:
- Substrate for Hydrolysis: Monitor pH-dependent hydrolysis (e.g., in NaOH/water or enzymatic systems) via UV-Vis (λ = 260 nm for benzoate release).
- Kinetic Modeling: Fit data to pseudo-first-order kinetics; calculate activation energy (Eₐ) using the Arrhenius equation.
- Comparative Studies: Contrast with methyl/ethyl esters to assess steric and electronic effects on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
